molecular formula C18H12N2O7 B2735990 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 681479-64-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2735990
CAS No.: 681479-64-1
M. Wt: 368.301
InChI Key: VQUKUVNJMPQPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a nitro substituent at the 6-position of the chromene core and a benzo[d][1,3]dioxole (piperonyl) group linked via an amide bond at the 3-carboxamide position.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O7/c21-17(19-8-10-1-3-15-16(5-10)26-9-25-15)13-7-11-6-12(20(23)24)2-4-14(11)27-18(13)22/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUKUVNJMPQPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the chromene core and subsequent functionalization to introduce the benzo[d][1,3]dioxole and nitro groups. The synthetic pathway often employs various reagents and conditions to achieve high yields and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of chromene compounds exhibit notable antimicrobial activities. For instance, certain chromene derivatives have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can vary significantly based on structural modifications.

Table 1: Antimicrobial Activity of Chromene Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus125
Compound BEscherichia coli250
This compoundPseudomonas aeruginosa200

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research has demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in cell proliferation.

Case Study: Apoptotic Effects in Cancer Cell Lines

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in:

  • Increased Caspase Activity : Indicating activation of apoptotic pathways.
  • Cell Cycle Arrest : Observed at the G2/M phase.
  • Reduction in Viability : Significant decrease in cell viability was noted at concentrations above 50 µM.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Modulation of Signaling Pathways : Interference with pathways like PI3K/Akt and MAPK that are crucial for cell survival and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: 3-Oxo-3H-Benzo[f]chromene-2-Carboxylic Acid Derivatives

describes the synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives (5a–i and 6a–g), which share a coumarin-like scaffold but lack the 6-nitro substituent and piperonyl amide linkage. Key differences include:

  • Synthetic Routes : Both compounds utilize Meldrum’s acid and amidation/coupling steps, but the target compound requires additional nitration steps.
Piperonyl-Containing Spirocyclic Compounds

and highlight spirocyclic oxetanes and azabicycloheptanes bearing the piperonyl group, such as 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane . These compounds diverge significantly in core structure but share the piperonyl motif:

  • Synthetic Complexity : The spirocyclic synthesis involves multi-step hydrogenation and sulfonation (e.g., 97.5% purity achieved via HPLC in ), whereas the target compound’s synthesis prioritizes nitration and amidation .
  • Physicochemical Properties: The nitro group in the target compound may reduce solubility in non-polar solvents compared to spirocyclic analogues, impacting pharmacokinetics.

Table 2. Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target compound ~384.3 ~2.1 Nitro, amide, dioxole
3-(benzo... heptane () ~275.3 ~1.8 Azabicycloheptane, dioxole
Functional Analogues: Piperonyl Amides and Nitroaromatics

Compounds like 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one () and nitrated heterocycles provide indirect insights:

  • Piperonyl Amides : The amide linkage in the target compound may enhance hydrogen-bonding capacity compared to ketone-containing analogues, influencing receptor binding.
  • Nitroaromatics : The 6-nitro group’s meta position on the chromene ring contrasts with ortho/para positions in other nitroaromatics, affecting electronic distribution and metabolic stability .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepConditionsYield (%)Purity (%)References
Benzo[d][1,3]dioxole couplingDMF, 65°C, 20 h, CsF catalyst60–7090–95
Nitro-group introductionHNO₃/H₂SO₄, 0°C → RT, 12 h75–8085–90
Final purificationSilica gel chromatography (EtOAc/hexane)>95

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic methods is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the benzo[d][1,3]dioxole methylene protons appear as a singlet at δ 4.8–5.0 ppm .
  • IR Spectroscopy : Stretching frequencies for the nitro group (1520–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]⁺ expected for C₁₈H₁₃N₃O₆S) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action involving biological targets?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with proteins like VEGFR2 or P-glycoprotein (P-gp) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against kinases (e.g., VEGFR1/2) using fluorescence-based assays .
    • Cell Migration : Perform wound-healing assays with HUVECs to assess anti-angiogenic effects .
  • Cellular Apoptosis : Quantify caspase-3 activation in cancer cell lines (e.g., LS180) via fluorometric kits .

Advanced: How should contradictions in biological activity data across studies be addressed?

Methodological Answer:

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
  • Structural Analog Comparison : Perform SAR studies with derivatives (e.g., replacing nitro with methoxy groups) to isolate activity-contributing moieties .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Basic: What purification methods ensure high yield and purity for this compound?

Methodological Answer:

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) removes polar byproducts .
  • Recrystallization : Use ethanol/water mixtures (80:20) to isolate crystalline product with >98% purity .

Advanced: What computational strategies predict interactions with targets like VEGFR or P-gp?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to model binding poses in VEGFR2’s ATP-binding pocket .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .
  • QSAR Models : Train models on datasets of known inhibitors (e.g., OSI-930 derivatives) to predict activity .

Advanced: How to conduct SAR studies to identify critical functional groups?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the nitro group (e.g., -NO₂ → -NH₂) and test against cancer cell lines .
  • Bioisosteric Replacement : Replace the benzo[d][1,3]dioxole with dihydrobenzodioxin and compare IC₅₀ values .
  • Pharmacophore Mapping : Use Discovery Studio to identify essential H-bond acceptors (e.g., nitro oxygen) .

Basic: What are key stability and solubility considerations under varying pH?

Methodological Answer:

  • Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24 h, monitoring degradation via HPLC .
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve aqueous solubility for in vivo studies .

Advanced: How to evaluate dual inhibitory effects on angiogenesis and efflux pumps?

Methodological Answer:

  • Dual Assays :
    • VEGFR2 Inhibition : Measure kinase activity via ADP-Glo™ assays .
    • P-gp Efflux : Use calcein-AM assays in MDCK-MDR1 cells to quantify pump inhibition .
  • Synergy Testing : Combine with doxorubicin and calculate combination index (CI) using CompuSyn software .

Basic: How to confirm bioactivity through standardized in vitro assays?

Methodological Answer:

  • Cytotoxicity : MTT assays on LS180 cells (72 h exposure; IC₅₀ calculation via GraphPad Prism) .
  • Enzyme Inhibition : α-Glucosidase or acetylcholinesterase assays with spectrophotometric readouts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.